

# In-Depth Technical Guide to D-Histidinamide (CAS No. 891787-99-8)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Histidinamide, D-*

Cat. No.: *B1613020*

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## Abstract

D-Histidinamide, the amide derivative of D-histidine, is a compound of increasing interest in biomedical research. Its primary recognized biological activity is the inhibition of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in numerous pathological processes including cancer and inflammation. Furthermore, recent studies have highlighted its cytoprotective effects against oxidative stress in keratinocytes. This technical guide provides a comprehensive overview of the known properties, biological activities, and experimental protocols related to D-Histidinamide.

## Core Properties of D-Histidinamide

D-Histidinamide is the dextrorotatory enantiomer of histidinamide. Its core chemical and physical properties are summarized below.

Property	Value
CAS Number	891787-99-8
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>4</sub> O
Molecular Weight	154.17 g/mol
IUPAC Name	(2R)-2-amino-3-(1H-imidazol-5-yl)propanamide
Canonical SMILES	C1=C(NC=N1)CC(C(=O)N)N
Isomeric SMILES	C1=C(NC=N1)C--INVALID-LINK--N
InChI Key	UMMQVDUMUMBTAV-RXMQYKEDSA-N

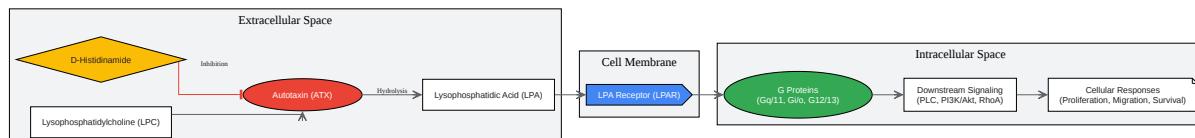
Note: Experimental physicochemical properties such as melting point, solubility, and pKa for D-Histidinamide are not readily available in the public domain. These properties may be comparable to its L-enantiomer or the racemic mixture, but experimental verification is recommended.

## Biological Activity and Mechanism of Action

### Inhibition of Autotaxin (ATX) Signaling

The principal biological function attributed to D-Histidinamide is its role as an inhibitor of autotaxin (ATX), a secreted lysophospholipase D. ATX is responsible for the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (LPARs), initiating a cascade of downstream signaling events that regulate cell proliferation, migration, survival, and other cellular processes. The ATX-LPA signaling axis is a crucial pathway in both normal physiology and various diseases.

The inhibitory action of D-Histidinamide on ATX disrupts this pathway by preventing the production of LPA, thereby attenuating its downstream effects.

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**Figure 1.** D-Histidinamide inhibits the ATX-LPA signaling pathway.

## Cytoprotective Effects in Keratinocytes

Recent research has demonstrated that D-Histidinamide exhibits cytoprotective properties in human keratinocytes (HaCaT cells) subjected to copper-induced oxidative stress.[\[1\]](#)[\[2\]](#) In these studies, D-Histidinamide was shown to:

- Prevent cell death induced by copper sulfate ( $\text{CuSO}_4$ ).[\[1\]](#)[\[2\]](#)
- Suppress the production of reactive oxygen species (ROS).[\[1\]](#)[\[2\]](#)
- Inhibit glutathione oxidation, lipid peroxidation, and protein carbonylation.[\[1\]](#)[\[2\]](#)

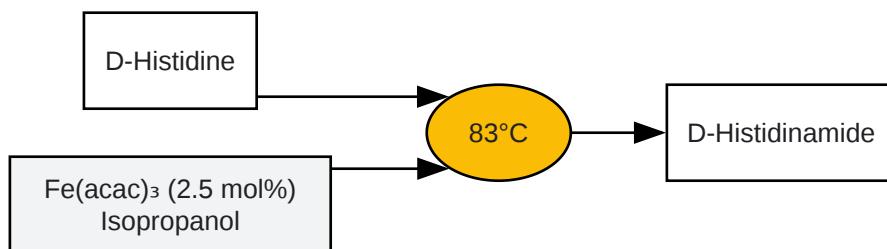
These findings suggest a role for D-Histidinamide in mitigating oxidative damage in skin cells, which is distinct from its ATX inhibitory activity.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

### Synthesis of D-Histidinamide

A reported method for the synthesis of D-Histidinamide is the iron-catalyzed amidation of D-histidine. While a detailed, step-by-step protocol with purification is not fully elucidated in readily available literature, the key reaction parameters are outlined below.

Reaction Scheme:



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**Figure 2.** Synthesis workflow for D-Histidinamide.

#### Materials:

- D-Histidine
- Iron(III) acetylacetone (Fe(acac)<sub>3</sub>)
- Isopropanol

#### Procedure Outline:

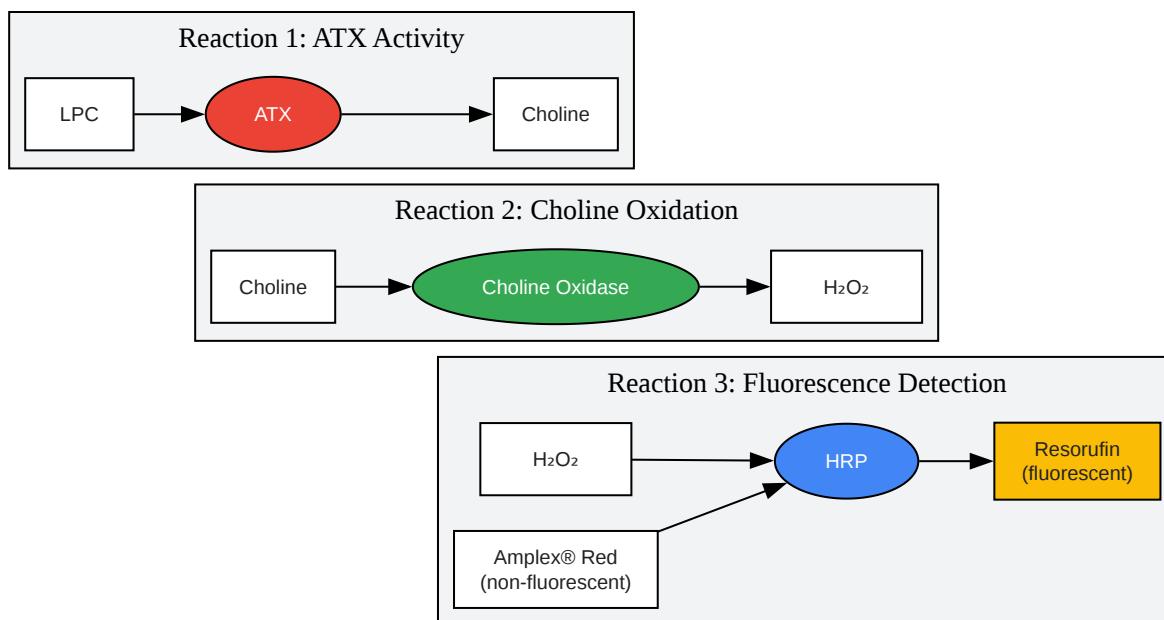
- To a solution of D-Histidine in isopropanol, add a catalytic amount of Fe(acac)<sub>3</sub> (e.g., 2.5 mol%).
- Heat the reaction mixture at a specified temperature (e.g., 83°C) for a sufficient duration to achieve conversion.
- Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, the reaction mixture would require a suitable work-up and purification procedure (e.g., crystallization or column chromatography) to isolate the pure D-Histidinamide. Note: Specific details on work-up and purification are not provided in the cited preliminary report.

## Autotaxin (ATX) Inhibition Assay (Fluorometric)

This protocol is a general guideline for a fluorometric assay to determine the inhibitory activity of D-Histidinamide on ATX, based on the Amplex® Red assay principle.

## Principle:

ATX hydrolyzes lysophosphatidylcholine (LPC) to produce LPA and choline. Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide ( $H_2O_2$ ). In the presence of horseradish peroxidase (HRP),  $H_2O_2$  reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin), which can be quantified.



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## References

- 1. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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